2-(Hydroxymethyl)anthracene
CAS No.: 22863-82-7
Cat. No.: VC3722153
Molecular Formula: C15H12O
Molecular Weight: 208.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 22863-82-7 |
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Molecular Formula | C15H12O |
Molecular Weight | 208.25 g/mol |
IUPAC Name | anthracen-2-ylmethanol |
Standard InChI | InChI=1S/C15H12O/c16-10-11-5-6-14-8-12-3-1-2-4-13(12)9-15(14)7-11/h1-9,16H,10H2 |
Standard InChI Key | ZMUUBYLNJMTHBS-UHFFFAOYSA-N |
SMILES | C1=CC=C2C=C3C=C(C=CC3=CC2=C1)CO |
Canonical SMILES | C1=CC=C2C=C3C=C(C=CC3=CC2=C1)CO |
Introduction
Physical and Chemical Properties
2-(Hydroxymethyl)anthracene possesses distinctive physical and chemical properties that differentiate it from its anthraquinone analogs. The compound's properties are summarized in the following table:
Property | Value/Description |
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Molecular Formula | C₁₅H₁₂O |
Molecular Weight | Approximately 208.26 g/mol |
Physical Appearance | Typically crystalline solid |
Solubility | Limited in water; soluble in organic solvents like dichloromethane, chloroform, and THF |
UV Absorption | Strong absorption in the UV region due to its aromatic structure |
Fluorescence | Exhibits fluorescence properties characteristic of anthracene derivatives |
The hydroxymethyl group at position 2 introduces polarity to the otherwise hydrophobic anthracene structure, slightly enhancing its solubility in polar solvents compared to unsubstituted anthracene. This functional group also serves as a reactive site for further chemical modifications.
Synthesis Methods
Several synthetic approaches may be employed to prepare 2-(Hydroxymethyl)anthracene, though specific literature on this exact compound appears limited. Based on general organic synthesis principles, potential preparation methods include:
From 2-Methylanthracene
One potential synthetic route involves the oxidation of 2-methylanthracene to introduce the hydroxyl group:
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Selective bromination of 2-methylanthracene with N-bromosuccinimide (NBS) to form 2-bromomethylanthracene
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Subsequent nucleophilic substitution with hydroxide to yield 2-(hydroxymethyl)anthracene
Reduction of Corresponding Carboxylic Acid or Ester
Another approach might involve:
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Starting with 2-anthracenecarboxylic acid or its ester derivatives
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Reduction using appropriate reducing agents like lithium aluminum hydride (LiAlH₄) or diisobutylaluminum hydride (DIBAL-H)
Functionalization of Anthracene
Direct functionalization of anthracene may also be possible:
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Lithiation of anthracene at position 2 using directed ortho-metalation strategies
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Reaction with formaldehyde equivalent followed by reduction
By comparison, related compounds like 2-(hydroxymethyl)anthraquinone can be derived from corresponding anthraquinone precursors using similar transformative approaches .
Chemical Reactivity
The chemical behavior of 2-(Hydroxymethyl)anthracene is largely influenced by two key structural elements: the anthracene core and the hydroxymethyl group.
Reactions of the Anthracene Core
The anthracene backbone typically undergoes several characteristic reactions:
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Electrophilic aromatic substitution reactions, particularly at positions 1, 3, 6, and 8
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Diels-Alder reactions, with the central ring (positions 9 and 10) acting as a diene
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Photodimerization under UV irradiation
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Oxidation of the central ring to form anthraquinone derivatives
Reactions of the Hydroxymethyl Group
The hydroxymethyl functionality provides additional reactive possibilities:
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Oxidation to the corresponding aldehyde or carboxylic acid
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Conversion to halides or other leaving groups for further substitution reactions
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Esterification reactions
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Etherification under appropriate conditions
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Dehydration under acidic conditions
This dual reactivity makes 2-(Hydroxymethyl)anthracene a potentially valuable synthetic intermediate in the preparation of more complex anthracene derivatives.
Spectroscopic Characteristics
The spectroscopic properties of 2-(Hydroxymethyl)anthracene would be expected to show characteristic patterns that can aid in its identification and structural confirmation.
UV-Visible Spectroscopy
Anthracene derivatives typically show distinctive absorption bands in the ultraviolet region with characteristic vibrational fine structure:
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Primary absorption bands between 300-400 nm
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Secondary bands at shorter wavelengths
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The hydroxymethyl substituent would likely cause slight bathochromic shifts compared to unsubstituted anthracene
Fluorescence Spectroscopy
2-(Hydroxymethyl)anthracene would be expected to exhibit strong fluorescence, a property common to many anthracene derivatives:
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Emission peaks typically between 400-500 nm
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High quantum yield compared to many other aromatic systems
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Potential sensitivity to solvent polarity due to the hydroxymethyl group
NMR Spectroscopy
Predicted key NMR features would include:
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¹H-NMR signals for the hydroxymethyl group (approximately δ 4.5-5.0 ppm for -CH₂- and δ 1.5-2.0 ppm for -OH)
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Complex pattern of aromatic protons in the δ 7.0-8.5 ppm region
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¹³C-NMR would show the characteristic carbon signals of the anthracene core and the hydroxymethyl carbon at approximately δ 60-65 ppm
Applications and Research Interest
Though specific research on 2-(Hydroxymethyl)anthracene appears limited in the available search results, its structural characteristics suggest several potential applications worthy of investigation.
Synthetic Applications
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Intermediate in the synthesis of more complex anthracene derivatives
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Anchor point for attaching anthracene units to other molecular structures
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Potential precursor for cross-coupling reactions
Comparison with Anthraquinone Analogs
In contrast to 2-(Hydroxymethyl)anthracene, its anthraquinone counterparts have been more extensively studied:
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2-(Hydroxymethyl)anthraquinone has been identified in natural sources such as Rubia yunnanensis and Handroanthus impetiginosus
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Anthraquinone derivatives like 1-Amino-2-(hydroxymethyl)anthracene-9,10-dione have shown promising biological activities, including antimicrobial, anticancer, and anti-inflammatory properties
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The presence of the carbonyl groups in anthraquinones significantly alters their electronic properties and biological activities compared to pure anthracene derivatives
Structure-Property Relationships
The position of the hydroxymethyl group on the anthracene core significantly influences the compound's properties:
Steric Considerations
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The hydroxymethyl group at position 2 experiences minimal steric hindrance
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This position allows for relatively free rotation of the hydroxymethyl group
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The relatively unhindered nature of this position facilitates further chemical modifications
Future Research Directions
Several promising research avenues for 2-(Hydroxymethyl)anthracene warrant further investigation:
Synthetic Methodology Development
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Optimization of selective synthesis methods
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Green chemistry approaches to its preparation
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Scale-up procedures for commercial applications
Materials Applications
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Exploration of photophysical properties for sensor development
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Investigation of potential in organic electronics
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Development of anthracene-based polymers using the hydroxymethyl group as an anchor
Comparative Studies
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Systematic comparison with position isomers (1-, 9-, and other positional hydroxymethyl derivatives)
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Structure-activity relationship studies comparing anthracene and anthraquinone analogs
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Investigation of how the lack of carbonyl groups (compared to anthraquinones) affects biological activity and materials properties
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